molecular formula C22H26N4O5 B7681197 2-morpholin-4-yl-5-nitro-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide

2-morpholin-4-yl-5-nitro-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide

Cat. No. B7681197
M. Wt: 426.5 g/mol
InChI Key: SSERJUMNSVPJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-morpholin-4-yl-5-nitro-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "MNTB" and is synthesized using a specific method that involves several steps.

Mechanism of Action

MNTB exerts its anticancer activity by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. It also induces apoptosis, a process that leads to programmed cell death in cancer cells. The antiviral activity of MNTB is attributed to its ability to inhibit the replication of viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
MNTB has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase. MNTB has also been shown to induce cell cycle arrest and inhibit angiogenesis, a process that involves the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

MNTB has several advantages as a research tool. It has a high degree of selectivity towards cancer cells and viruses, making it an ideal candidate for targeted therapies. However, MNTB also has some limitations, including its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on MNTB. One area of focus is the development of novel drug delivery systems that can enhance the solubility and bioavailability of MNTB. Another area of research is the identification of novel targets for MNTB, which could lead to the development of more effective anticancer and antiviral therapies. Additionally, further studies are needed to investigate the potential side effects of MNTB and its long-term safety profile.
In conclusion, MNTB is a chemical compound that has significant potential for scientific research. Its anticancer and antiviral activity, as well as its biochemical and physiological effects, make it an ideal candidate for targeted therapies. Further research is needed to fully understand the potential of MNTB and to develop more effective treatments for cancer and viral infections.

Synthesis Methods

The synthesis of MNTB involves the reaction of 2-morpholinoaniline with 2,4,6-trimethylaniline in the presence of acetic anhydride and triethylamine. This reaction results in the formation of 2-(2,4,6-trimethylphenylamino)-N-(2-morpholinoanilino)acetamide, which is then reacted with nitric acid to produce MNTB.

Scientific Research Applications

MNTB has been extensively studied for its potential applications in scientific research. It has been found to have significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. MNTB has also been shown to have antiviral activity against several viruses, including HIV-1 and herpes simplex virus.

properties

IUPAC Name

2-morpholin-4-yl-5-nitro-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-14-10-15(2)21(16(3)11-14)24-20(27)13-23-22(28)18-12-17(26(29)30)4-5-19(18)25-6-8-31-9-7-25/h4-5,10-12H,6-9,13H2,1-3H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSERJUMNSVPJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-morpholin-4-yl-5-nitro-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide

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